![molecular formula C12H8ClN3O B2608279 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide CAS No. 938465-52-2](/img/structure/B2608279.png)

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide

Descripción general

Descripción

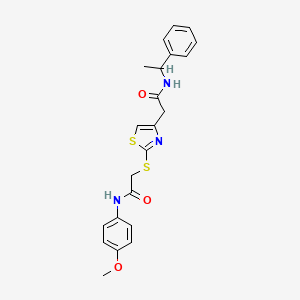

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide is a chemical compound with the CAS Number: 938465-52-2 . It has a molecular weight of 245.67 and a linear formula of C12H8ClN3O .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8ClN3O . The compound has a monoisotopic mass of 245.035583 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that indole compounds are often involved in various chemical reactions. For instance, the introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Antitumor Activity

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide has shown potential in antitumor applications. Nguyen et al. (1990) synthesized derivatives of this compound and tested them for antitumor activity. They found that certain derivatives exhibited promising antineoplastic properties (Nguyen et al., 1990).

Mutagenic Interactions with DNA

Research by Hashimoto et al. (1984) investigated the interactions of a related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole, with DNA. They identified the structure of the nucleic acid base bound with this compound, providing insights into the initial chemical events in carcinogenesis caused by this class of compounds (Hashimoto et al., 1984).

Synthesis and Properties

A study by Monge et al. (1986) described the synthesis of various derivatives related to this compound, including 4-hydrazino-5H-pyrimido[5,4-b]indole. Such research contributes to understanding the chemical properties and potential modifications of this compound (Monge et al., 1986).

Potential in Allosteric Modulation

Khurana et al. (2014) conducted a study on indole-2-carboxamides, which are structurally related to this compound. They revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor, indicating the potential of similar compounds in receptor modulation (Khurana et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary target of 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide is suggested to be the Janus kinase 2 (JAK2) based on the information found . JAK2 is a tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is mediated by cytokines and controls various cellular activities such as survival, proliferation, and differentiation .

Mode of Action

This compound interacts with JAK2, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the cellular activities controlled by this pathway .

Biochemical Pathways

The JAK-STAT pathway is the primary biochemical pathway affected by this compound . The inhibition of JAK2 disrupts this pathway, affecting downstream effects such as cellular survival, proliferation, and differentiation .

Pharmacokinetics

It is known that the compound is a potent, orally active inhibitor of jak2 with excellent selectivity

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of JAK2 and the subsequent disruption of the JAK-STAT pathway . This can lead to changes in various cellular activities, including survival, proliferation, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in interactions with various enzymes, proteins, and other biomolecules .

Cellular Effects

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide has shown moderate to excellent antiproliferative activity against cancer cells . The compound inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Propiedades

IUPAC Name |

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-11-9-6-3-1-2-4-8(6)16-10(9)7(5-15-11)12(14)17/h1-5,16H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNXPJGYVJPVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CN=C3Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(isopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2608202.png)

![benzo[d][1,3]dioxol-5-yl(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2608209.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608211.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2608212.png)

![4-chloro-3-nitro-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2608216.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2608217.png)